molecular formula C7H11N3O3 B11789494 Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11789494
M. Wt: 185.18 g/mol
InChI Key: FGOXICGBGWAJES-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a hydroxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-amino-1H-pyrazole-3-carboxylic acid with 2-bromoethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: 4-amino-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-amino-1-(2-aminoethyl)-1H-pyrazole-3-carboxylate.

    Substitution: 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-3-carboxylate: Lacks the hydroxyethyl group, making it less versatile in forming hydrogen bonds.

    Methyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the hydroxyethyl group, reducing its potential interactions with biological targets.

    4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.

Uniqueness

Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the hydroxyethyl and ester groups, which enhance its solubility, reactivity, and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C7H11N3O3/c1-13-7(12)6-5(8)4-10(9-6)2-3-11/h4,11H,2-3,8H2,1H3

InChI Key

FGOXICGBGWAJES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1N)CCO

Origin of Product

United States

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